3-Bromo-4-fluorobenzonitrile (CAS: 79630-23-2) is a di-substituted aromatic building block essential for synthesizing complex organic molecules in the pharmaceutical and agrochemical industries. Its structure features a nitrile group, a fluorine atom at the 4-position, and a bromine atom at the 3-position. This specific arrangement provides two distinct reactive sites: the bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed or reduced. The fluorine atom modulates the electronic properties of the ring, often enhancing the metabolic stability and bioavailability of the final active ingredient.
Substituting 3-Bromo-4-fluorobenzonitrile with positional isomers (e.g., 2-bromo-5-fluorobenzonitrile) or analogs with different halogens (e.g., 3-chloro-4-fluorobenzonitrile) will lead to different product outcomes or process failures. The specific 3-bromo, 4-fluoro substitution pattern is critical for achieving the correct regiochemistry in multi-step syntheses, such as those for specific kinase inhibitors where the final structure is dictated by the precursor's connectivity. Furthermore, replacing the bromine with chlorine results in significantly lower reactivity in crucial C-C and C-N bond-forming reactions, demanding harsher conditions and potentially leading to lower yields and more impurities. The fluorine atom itself is not merely a placeholder; its position directs subsequent chemical modifications and imparts specific, non-interchangeable properties to the final product.
Patented processes for the synthesis of potent JAK inhibitors, such as Ruxolitinib, explicitly specify 3-bromo-4-fluorobenzonitrile as a key starting material. In these routes, the compound undergoes a critical bond-forming reaction to construct the core of the final active pharmaceutical ingredient. Using a positional isomer or a precursor lacking either the bromo or fluoro group would not yield the target molecule, making this specific CAS number non-negotiable for these established manufacturing processes.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Required starting material in a patented route to a JAK inhibitor. |
| Comparator Or Baseline | Positional isomers or analogs lacking the bromo/fluoro groups. |
| Quantified Difference | Qualitatively different; comparators would lead to the wrong final product. |
| Conditions | Documented multi-step synthesis of Ruxolitinib. |
For manufacturers producing specific JAK inhibitors under established patents, this exact compound is a required, non-substitutable raw material.
The carbon-bromine (C-Br) bond is inherently weaker and more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthesis. Consequently, 3-bromo-4-fluorobenzonitrile undergoes oxidative addition to the palladium catalyst—often the rate-limiting step—more readily than 3-chloro-4-fluorobenzonitrile. This allows for the use of lower catalyst loadings, lower reaction temperatures, and shorter reaction times, which translates to improved process efficiency, lower energy costs, and a better impurity profile compared to the chloro-analog.
| Evidence Dimension | Bond Dissociation Energy (BDE) |
| Target Compound Data | Aryl C-Br BDE: ~335 kJ/mol |
| Comparator Or Baseline | 3-Chloro-4-fluorobenzonitrile (Aryl C-Cl BDE: ~400 kJ/mol) |
| Quantified Difference | The C-Br bond is ~16% weaker, facilitating faster oxidative addition. |
| Conditions | General data for palladium-catalyzed cross-coupling reactions. |
Choosing this bromo-compound over its chloro counterpart can significantly reduce manufacturing costs and complexity for large-scale synthesis by enabling more efficient and milder reaction conditions.
The fluorine atom at the 4-position, while often considered a weaker directing group, can facilitate directed ortho-metalation (DoM) at the C5 position under specific conditions with strong bases like LDA or LiTMP. This allows for the selective introduction of an electrophile at the position adjacent to the fluorine. This synthetic pathway is unavailable to its analog, 3-bromobenzonitrile, which lacks the fluorine directing group. This provides a strategic route to tri-substituted benzonitrile derivatives that would otherwise require more complex, multi-step procedures.
| Evidence Dimension | Regioselective Reaction Pathway |
| Target Compound Data | Fluorine at C4 enables potential lithiation at the C5 position. |
| Comparator Or Baseline | 3-Bromobenzonitrile (lacks the C4-fluoro directing group). |
| Quantified Difference | Provides a unique pathway for C5 functionalization not available to the comparator. |
| Conditions | Directed ortho-metalation (DoM) using strong lithium amide bases. |
This compound offers a more direct and efficient synthetic route to specific, highly functionalized intermediates compared to analogs lacking the 4-fluoro substituent.
This compound is the correct choice for process chemists and procurement managers involved in the GMP synthesis of specific JAK inhibitors where its use is explicitly cited in established manufacturing patents. Its unique substitution pattern is required to form the correct final molecular structure.
Ideal for large-scale synthesis campaigns where maximizing yield and minimizing process costs are critical. The higher reactivity of the C-Br bond compared to a C-Cl alternative allows for milder conditions, potentially reducing catalyst load, energy consumption, and downstream purification efforts.
Serves as a documented intermediate in the synthesis of agrochemicals such as flumethrin. Its procurement is justified when producing these specific patented compounds where the bromo-fluoro-benzonitrile moiety is a core structural component.
A strategic choice for medicinal chemists designing novel compounds that require precise substitution on the aromatic ring. The ability to leverage both palladium-catalyzed coupling at the bromine and potential ortho-metalation directed by the fluorine provides multiple, distinct synthetic options from a single starting material.
Irritant